molecular formula C15H13N B081427 5-Methyl-2-phenyl-1H-indole CAS No. 13228-36-9

5-Methyl-2-phenyl-1H-indole

Cat. No.: B081427
CAS No.: 13228-36-9
M. Wt: 207.27 g/mol
InChI Key: JPFTUUXPCFNLIX-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-1H-indole is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a methyl group at the 5-position and a phenyl group at the 2-position of the indole ring. Indoles are known for their aromatic properties and are widely studied for their biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenyl-1H-indole can be achieved through several methods, including the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.

    Reduction: Reduction of the indole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Electrophilic Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Electrophilic Substitution: Halogenated indoles, nitroindoles, sulfonated indoles.

    Oxidation: Indole-2,3-diones.

    Reduction: Reduced indole derivatives.

Scientific Research Applications

5-Methyl-2-phenyl-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives

    Biology: Studied for its biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent. Indole derivatives are known to interact with various biological targets, making them valuable in drug discovery.

    Industry: Employed in the synthesis of dyes, pigments, and agrochemicals. Its derivatives are used in the formulation of specialty chemicals.

Comparison with Similar Compounds

    2-Phenylindole: Lacks the methyl group at the 5-position, making it less sterically hindered.

    5-Methylindole: Lacks the phenyl group at the 2-position, affecting its electronic properties.

    1-Methyl-2-phenylindole: Features a methyl group at the nitrogen atom, altering its reactivity and biological activity.

Uniqueness: 5-Methyl-2-phenyl-1H-indole is unique due to the presence of both the methyl and phenyl groups, which influence its chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

5-methyl-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-11-7-8-14-13(9-11)10-15(16-14)12-5-3-2-4-6-12/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFTUUXPCFNLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074692
Record name 1H-Indole, 5-methyl-2-phenyl-
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13228-36-9
Record name 5-Methyl-2-phenylindole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 5-methyl-2-phenyl-
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Record name 5-Methyl-2-phenylindole
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Record name 1H-Indole, 5-methyl-2-phenyl-
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Record name 5-Methyl-2-phenyl-1H-indole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 5-Methyl-2-phenylindole?

A1: 5-Methyl-2-phenylindole has the molecular formula C15H13N and a molecular weight of 207.27 g/mol. [] While specific spectroscopic data is not provided in the excerpts, its structure suggests characteristic peaks in techniques like NMR and IR spectroscopy. []

Q2: How does 5-Methyl-2-phenylindole behave in various solvents?

A2: Research shows that 5-Methyl-2-phenylindole exhibits solvatochromism, meaning its fluorescence properties change depending on the solvent polarity. [, , ] Studies using solvents like dioxane, benzene, toluene, butanol, methanol, and acetonitrile demonstrate that its fluorescence is quenched by carbon tetrachloride, with the extent of quenching varying with the solvent. [, ]

Q3: What is the nature of fluorescence quenching observed in 5-Methyl-2-phenylindole?

A3: The fluorescence quenching of 5-Methyl-2-phenylindole by carbon tetrachloride deviates from linearity in Stern-Volmer plots, indicating the presence of both static and dynamic quenching mechanisms. [, , ] This deviation is attributed to a combination of ground-state complex formation and a sphere of action static quenching model. [, ]

Q4: How does temperature affect the fluorescence quenching of 5-Methyl-2-phenylindole?

A4: Temperature plays a role in the fluorescence quenching of 5-Methyl-2-phenylindole. Research indicates that the positive deviation in the Stern-Volmer plots can be partly attributed to a small static quenching component within the overall dynamic quenching process, influenced by temperature changes. []

Q5: Is the fluorescence quenching of 5-Methyl-2-phenylindole diffusion-limited?

A5: Yes, studies using the finite sink approximation model suggest that the bimolecular quenching reactions of 5-Methyl-2-phenylindole with carbon tetrachloride are diffusion-limited. [, ] This model also allows for the independent estimation of distance parameters and mutual diffusion coefficients related to the quenching process. []

Q6: Does 5-Methyl-2-phenylindole exhibit any charge transfer characteristics?

A6: The dependence of the Stern-Volmer constant on the solvent's dielectric constant suggests a charge transfer character in the excited complex formed between 5-Methyl-2-phenylindole and the quencher. [, ]

Q7: What is the significance of dipole moments in understanding 5-Methyl-2-phenylindole?

A7: Researchers have investigated the ground and excited state dipole moments of 5-Methyl-2-phenylindole. [] The excited state dipole moment (μe) is found to be higher than the ground state dipole moment (μg), suggesting a significant redistribution of π-electron density upon excitation. []

Q8: What are the potential applications of 5-Methyl-2-phenylindole?

A8: While not directly addressed in the research excerpts provided, the unique photophysical properties of 5-Methyl-2-phenylindole, including its solvatochromism and sensitivity to quenchers, could make it a candidate for applications in sensing and imaging technologies. [, , , ]

Q9: Can 5-Methyl-2-phenylindole be used for biocontrol?

A9: Research shows that 5-Methyl-2-phenylindole is produced by Bacillus megaterium KU143, a bacterium with antifungal activity. [] This suggests potential applications for 5-Methyl-2-phenylindole in biocontrol strategies against fungal pathogens in stored grains, though further research is needed. []

Q10: What are the implications of 5-Methyl-2-phenylindole's presence in cattle anal odour?

A10: 5-Methyl-2-phenylindole has been identified as a constituent of cattle anal odour. [, ] While its specific role in repelling ticks (Rhipicephalus appendiculatus) is not fully understood, its presence in a complex mixture of odorants highlights the intricate chemical ecology at play in host-parasite interactions. [, ]

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